molecular formula C14H17N3O2S B1393580 N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide CAS No. 1160264-53-8

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide

Cat. No. B1393580
M. Wt: 291.37 g/mol
InChI Key: JHYUATUFGQDBHF-UHFFFAOYSA-N
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Description

“N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” is a specialty product used for proteomics research . It has a molecular formula of C14H17N3O2S and a molecular weight of 291.37 g/mol .


Molecular Structure Analysis

The InChI code for “N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” is 1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” has a molecular weight of 291.37 g/mol . It’s recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Alpha-Adrenoceptor Agonist Properties

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, also known as ABT-866, exhibits unique properties as an alpha-adrenoceptor agent. It shows intrinsic activity at the alpha1A-adrenoceptor subtype, particularly in the rabbit urethra, while demonstrating reduced activity at the alpha1B-adrenoceptor subtype in the rat spleen. Notably, it exhibits antagonism at the alpha1B-adrenoceptor in the rat spleen and the alpha1D-adrenoceptor in the rat aorta. This suggests potential for selective stimulation of urethral smooth muscle without affecting blood pressure, a hypothesis valuable for in vivo testing (Buckner et al., 2002).

Corrosion Inhibition

A new Schiff base derivative with pyridine rings, related to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, was synthesized and its corrosion inhibition properties were investigated. The study showed this compound to be a mixed-type inhibitor and followed Langmuir adsorption isotherm. This research indicates the potential of such compounds in corrosion inhibition applications (Ji et al., 2016).

Metabotropic Glutamate Receptor Potentiation

Research into 3-pyridylmethylsulfonamides, a class related to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, revealed potentiation of the metabotropic glutamate 2 receptor (mGlu2). These compounds increased the affinity of various orthosteric agonists for mGlu2 receptors, showing potential in the modulation of synaptic activity and in models of psychiatric disorders (Johnson et al., 2005).

Electrocatalytic Activity

A novel electrochemical sensor using a compound related to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide demonstrated high sensitivity and selectivity for the detection of mercuric and cadmium ions. This research underscores the potential of such compounds in the development of sensors for heavy metal ion detection in aqueous systems (Shah et al., 2017).

Safety And Hazards

“N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” is classified as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

N-phenyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYUATUFGQDBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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